molecular formula C12H17N5O4 B13841312 N6,O2'-Dimethyladenosine-d3

N6,O2'-Dimethyladenosine-d3

Cat. No.: B13841312
M. Wt: 298.31 g/mol
InChI Key: GRYSXUXXBDSYRT-CRMFTKQLSA-N
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Description

N6,O2’-Dimethyladenosine-d3 is a modified nucleoside that is a derivative of adenosine It is characterized by the presence of methyl groups at the N6 and O2’ positions of the adenosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,O2’-Dimethyladenosine-d3 typically involves the methylation of adenosine at the N6 and O2’ positions. This can be achieved through a series of chemical reactions that introduce the methyl groups at the desired positions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with appropriate catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of N6,O2’-Dimethyladenosine-d3 may involve large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N6,O2’-Dimethyladenosine-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the methyl groups or other parts of the molecule.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N6,O2’-dimethyladenosine oxide, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

N6,O2’-Dimethyladenosine-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of nucleoside modifications.

    Biology: Plays a role in the study of RNA modifications and their effects on gene expression and regulation.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating biological pathways associated with diseases.

    Industry: Utilized in the development of diagnostic tools and assays for detecting nucleoside modifications.

Mechanism of Action

The mechanism of action of N6,O2’-Dimethyladenosine-d3 involves its interaction with specific molecular targets and pathways. It can influence RNA stability, splicing, and translation by modifying the structure of RNA molecules. The methyl groups at the N6 and O2’ positions play a crucial role in these interactions, affecting the binding of proteins and other molecules to RNA.

Comparison with Similar Compounds

N6,O2’-Dimethyladenosine-d3 can be compared with other similar compounds, such as:

    N6-Methyladenosine: Similar in structure but lacks the O2’ methyl group.

    2’-O-Methyladenosine: Lacks the N6 methyl group but has a methyl group at the O2’ position.

    N6,N6-Dimethyladenosine: Contains two methyl groups at the N6 position but none at the O2’ position.

The uniqueness of N6,O2’-Dimethyladenosine-d3 lies in the presence of both N6 and O2’ methyl groups, which confer distinct properties and biological activities compared to other methylated adenosines.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

298.31 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(trideuteriomethylamino)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1/i1D3

InChI Key

GRYSXUXXBDSYRT-CRMFTKQLSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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